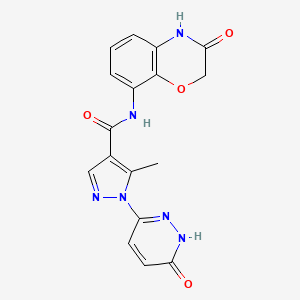![molecular formula C16H11F3N4O B7438350 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist works by inhibiting the activity of the this compound ion channel, which is involved in the sensation of cold and pain. By blocking the activity of this channel, this compound antagonist can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have a variety of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
実験室実験の利点と制限
One of the advantages of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist is its specificity for the this compound ion channel, which makes it a useful tool for studying the role of this channel in various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to better understand the mechanism of action of this compound antagonist and its potential side effects.
Conclusion:
In conclusion, this compound, or this compound antagonist, is a chemical compound that has potential therapeutic applications in various diseases. Its specificity for the this compound ion channel makes it a useful tool for studying the role of this channel in disease. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one involves the reaction between 3-(trifluoromethyl)phenylhydrazine and 5-but-2-yn-1-ol in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate which undergoes cyclization to form the final product.
科学的研究の応用
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of prostate cancer, breast cancer, and bladder cancer.
特性
IUPAC Name |
5-but-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-2-3-7-22-10-20-14-13(15(22)24)9-21-23(14)12-6-4-5-11(8-12)16(17,18)19/h4-6,8-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEZTIQJHPZZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![4-amino-N-[2-(furan-2-yl)ethyl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438341.png)
![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)

![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![1-cyclohexyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7438385.png)